N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound with the molecular formula C14H17F3N4O2S2 and a molecular weight of 394.43. This compound is characterized by the presence of a trifluoroethyl group, a piperidine ring, and a benzothiadiazole sulfonamide moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves multiple steps, typically starting with the preparation of the piperidine derivativeThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity, while the piperidine ring and benzothiadiazole sulfonamide moiety contribute to its overall activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with different chemical properties.
Other benzothiadiazole derivatives: These compounds share the benzothiadiazole core but differ in their substituents, leading to varied applications and properties.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2S2/c15-14(16,17)9-21-6-4-10(5-7-21)8-18-25(22,23)12-3-1-2-11-13(12)20-24-19-11/h1-3,10,18H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBHOKVIQYTYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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